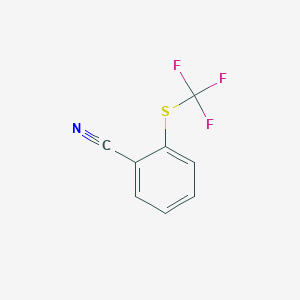

2-(Trifluoromethylthio)benzonitrile

説明

“2-(Trifluoromethylthio)benzonitrile” is a chemical compound with the molecular formula C8H4F3NS. It is used in chemical synthesis .

Synthesis Analysis

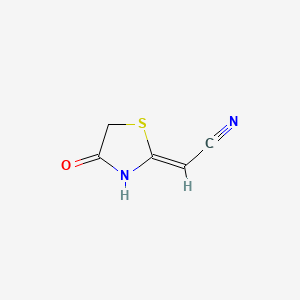

The synthesis of “2-(Trifluoromethylthio)benzonitrile” and similar compounds has been a subject of research. For instance, oxidative trifluoromethylation reactions have been used to construct carbon–CF3 bonds . Another method involves the reaction of trifluoromethylimidoyl chlorides with sodium hydrosulfide hydrate using PdCl(2) as the sole catalyst in DMSO .Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethylthio)benzonitrile” consists of a benzonitrile group attached to a trifluoromethylthio group.Chemical Reactions Analysis

The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied .Physical And Chemical Properties Analysis

“2-(Trifluoromethylthio)benzonitrile” has a molecular weight of 203.19 g/mol. More detailed physical and chemical properties were not found in the retrieved sources.科学的研究の応用

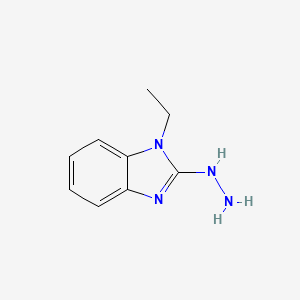

Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles

2-(Trifluoromethylthio)benzonitrile: is utilized in the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles . These compounds are significant due to their wide range of biological activities and applications in medicinal chemistry. The process involves the condensation of diamines or amino(thio)phenols with 2-(Trifluoromethylthio)benzonitrile to yield these heterocycles in good to excellent yields .

Pharmaceutical Applications

The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance pharmacological properties 2-(Trifluoromethylthio)benzonitrile can serve as a precursor for the introduction of the trifluoromethylthio group into drug molecules, potentially leading to the development of new therapeutic agents with improved efficacy and metabolic stability .

Asymmetric Trifluoromethylthiolation

The incorporation of a trifluoromethylthio group into organic molecules can significantly enhance their membrane permeability and metabolic stability 2-(Trifluoromethylthio)benzonitrile can be used in asymmetric trifluoromethylthiolation reactions to produce compounds with these desirable properties, which is valuable in drug design and development .

将来の方向性

The development of efficient and versatile methods for introducing the CF3 group into various organic molecules is a subject of ongoing research . The exploration of novel nucleophiles in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3 is expected to open new viewpoints for future trifluoromethylation reactions .

作用機序

Target of Action

The primary targets of 2-(Trifluoromethylthio)benzonitrile are voltage-gated sodium channels (NaV) and small-conductance calcium-activated potassium channels (KCa2) . These channels play a crucial role in the propagation of action potentials in neurons, thereby influencing neuronal excitability .

Mode of Action

2-(Trifluoromethylthio)benzonitrile acts as a use-dependent NaV channel blocker and an activator of KCa2 channels . By blocking NaV channels, it inhibits the influx of sodium ions during action potentials, reducing neuronal excitability . Simultaneously, by activating KCa2 channels, it promotes the efflux of potassium ions, leading to hyperpolarization of the neuron and further decreasing excitability .

Biochemical Pathways

The compound’s action on NaV and KCa2 channels affects the neuronal action potential pathway . By reducing action potential firing, it decreases neuronal excitability and increases the medium afterhyperpolarization in CA1 pyramidal neurons in hippocampal slices .

Result of Action

The combined action of 2-(Trifluoromethylthio)benzonitrile on NaV and KCa2 channels results in a decrease in neuronal excitability . This leads to its potent anticonvulsant effects, as demonstrated in various rodent seizure models . It also exhibits analgesic effects, reducing acute pain in the formalin pain model and raising the allodynic threshold in a sciatic nerve ligation model .

特性

IUPAC Name |

2-(trifluoromethylsulfanyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTLNXHUCSAMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380687 | |

| Record name | 2-(Trifluoromethylthio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethylthio)benzonitrile | |

CAS RN |

37526-65-1 | |

| Record name | 2-(Trifluoromethylthio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

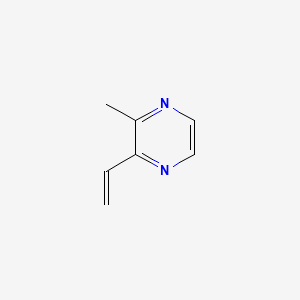

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

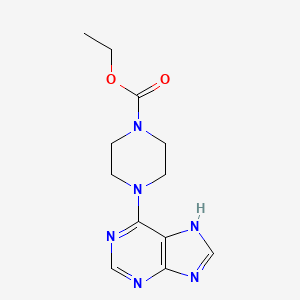

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [(chloroacetyl)(4-fluorophenyl)amino]acetate](/img/structure/B1621213.png)

![[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/no-structure.png)

![3-[(Pentanoylcarbamothioyl)amino]benzoic acid](/img/structure/B1621217.png)